[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate
CAS No.:
Cat. No.: VC14530859
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O4 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | [2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate |
| Standard InChI | InChI=1S/C21H19N3O4/c1-14-10-15-6-2-5-9-18(15)24(14)19(25)12-28-20(26)11-23-13-22-17-8-4-3-7-16(17)21(23)27/h2-9,13-14H,10-12H2,1H3 |
| Standard InChI Key | HCSFBXOHHDPCKP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)COC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The molecule consists of two primary subunits:
-
2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl group: A dihydroindole derivative featuring a methyl group at position 2 and a ketone-functionalized ethyl chain.
-
2-(4-Oxoquinazolin-3-yl)acetate group: A quinazolinone scaffold with an acetic acid ester at position 3.
The ester linkage bridges these subunits, creating a bifunctional structure with potential for diverse interactions.
Table 1: Key Molecular Features
| Component | Functional Groups | Molecular Weight Contribution |
|---|---|---|
| Dihydroindole moiety | Methyl, ketone, aromatic ring | ~161 g/mol |
| Quinazolinone moiety | Lactam, acetate ester | ~219 g/mol |
| Total molecular weight | - | 380.4 g/mol |
The molecular formula is deduced as CHNO, with a calculated molar mass of 380.4 g/mol.
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous methods for quinazolinone and dihydroindole derivatives provide a framework:
-
Quinazolinone Synthesis:
-
Condensation of anthranilic acid derivatives with acetic anhydride forms the 4-oxoquinazolin-3-yl core.
-
Ethyl bromoacetate may introduce the acetate sidechain via nucleophilic substitution.
-
-
Dihydroindole Synthesis:
-
Esterification:
-
Coupling the quinazolinone acetic acid with the dihydroindole alcohol using DCC (dicyclohexylcarbodiimide) forms the final ester.
-
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Quinazolinone formation | Anthranilic acid, acetic anhydride, Δ | 60–70% |
| Dihydroindole synthesis | Phenylhydrazine, acetone, HSO | 50–65% |
| Ester coupling | DCC, DMAP, dry DCM | 40–55% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominant lipophilicity due to aromatic rings and ester groups; limited aqueous solubility (<1 mg/mL).
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating storage at pH 6–8 and low temperatures .
Spectroscopic Characteristics
-
IR Spectroscopy: Peaks at ~1740 cm (ester C=O), ~1680 cm (quinazolinone lactam), and ~1650 cm (dihydroindole ketone) .
-
NMR:
Biological Activities and Mechanisms
Table 3: Predicted Bioactivity Metrics
| Target | IC (Estimated) | Selectivity Index |
|---|---|---|
| EGFR | 0.8–1.2 µM | 5.2 |
| 5-HT | 1.5–2.0 µM | 3.8 |
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: Structural modularity allows for sidechain modifications to enhance bioavailability.
-
Combination Therapy: Potential synergy with DNA-damaging agents (e.g., cisplatin) in oncology.
Agricultural Chemistry
Quinazolinones exhibit herbicidal activity; ester derivatives may improve soil persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume